2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene
Overview
Description
2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene is an organic compound with the molecular formula C9H12Br2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a 2-(2-methoxyethoxy)ethoxy group at the 3 position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene typically involves a multi-step process starting from glycol monomethyl ether glycol. The general synthetic route is as follows:
Formation of 2-(2-methoxyethoxy)ethanol: Glycol monomethyl ether glycol is reacted with an appropriate reagent to form 2-(2-methoxyethoxy)ethanol.
Bromination: The 2-(2-methoxyethoxy)ethanol is then brominated using phosphorus tribromide in ether to form 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide.
Etherification: The 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide is etherified with 3-thiophenemethanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 5 positions can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polythiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or lithium reagents.
Polymerization: Catalysts such as nickel or palladium complexes are often used in polymerization reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, using a Grignard reagent can yield a variety of substituted thiophenes.
Polymerization: The major product is polythiophene, which has applications in organic electronics.
Scientific Research Applications
2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene has several scientific research applications:
Organic Electronics: It is used as a monomer in the synthesis of polythiophenes, which are materials with excellent electronic properties.
Materials Science: The compound is studied for its potential to form conductive polymers and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene primarily involves its ability to participate in polymerization reactions. The bromine atoms at the 2 and 5 positions are reactive sites that can undergo coupling reactions, leading to the formation of polythiophenes. These polythiophenes exhibit unique electronic properties due to the conjugated π-electron system of the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the 2-(2-methoxyethoxy)ethoxy group, making it less soluble and less versatile in polymerization reactions.
3-(2-(2-methoxyethoxy)ethoxy)thiophene: Lacks the bromine atoms, making it less reactive in substitution and polymerization reactions.
Uniqueness
2,5-Dibromo-3-(2-(2-methoxyethoxy)ethoxy)thiophene is unique due to the combination of bromine atoms and the 2-(2-methoxyethoxy)ethoxy group. This combination enhances its solubility and reactivity, making it a valuable monomer for the synthesis of advanced materials with desirable electronic properties .
Properties
IUPAC Name |
2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O3S/c1-12-2-3-13-4-5-14-7-6-8(10)15-9(7)11/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMDLJUUIYXCAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(SC(=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
530116-60-0 | |
Details | Compound: Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
Record name | Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530116-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80889193 | |
Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530116-59-7 | |
Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530116-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,5-dibromo-3-(2-(2-methoxyethoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530116597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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